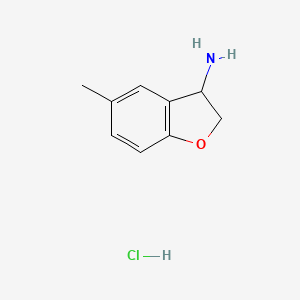

5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a methyl group at position 5 and an amine group at position 3, stabilized as a hydrochloride salt. The dihydrobenzofuran scaffold imparts partial saturation to the furan ring, enhancing conformational rigidity compared to fully aromatic analogs. This compound is of interest in medicinal chemistry due to the benzofuran moiety’s prevalence in bioactive molecules, particularly in central nervous system (CNS) targeting agents and serotonin receptor modulators .

For example, hydrazine-mediated transformations (e.g., coupling with carbonyl compounds) are common strategies for introducing heterocyclic substituents in related structures .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-6-2-3-9-7(4-6)8(10)5-11-9;/h2-4,8H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNJYWVYKODUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrobenzofuran-3-amine hydrochlorides exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Key Observations:

- Lipophilicity : Methyl (5-CH₃) and trifluoromethyl (5-CF₃) substituents increase logP values, favoring blood-brain barrier penetration.

- Stereochemistry : The (R)-isomer of 5-CF₃ derivative shows distinct pharmacological activity compared to racemic mixtures .

Key Observations:

Biological Activity

5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic compound derived from benzofuran, notable for its diverse biological activities. This article explores the compound's biological properties, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO·HCl, with a molecular weight of 185.65 g/mol. The compound features a benzofuran structure, which contributes to its unique biological activities. Its synthesis typically involves cyclization methods using o-hydroxyacetophenones under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors that play critical roles in cellular processes. For instance, the compound may interfere with DNA replication in cancer cells or induce apoptosis, leading to reduced cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results highlight the compound's potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies demonstrate that it can induce apoptosis in various cancer cell lines by activating caspases and disrupting cell cycle progression. The efficacy against prostate cancer cells has been particularly noted, where it exhibited antiproliferative effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzofuran derivatives, including this compound:

- Antimicrobial Evaluation : A comprehensive study examined over 200 alkaloids for their antimicrobial properties. The findings indicated that derivatives similar to this compound showed promising activity against various bacterial strains .

- Structure–Activity Relationship (SAR) : Research on SAR has revealed that modifications on the benzofuran ring can enhance biological activity. Compounds with specific substitutions demonstrated increased potency against microbial and cancerous cells .

- Clinical Implications : Investigations into the therapeutic applications suggest that this compound could serve as a lead molecule for developing new antibiotics or anticancer therapies due to its favorable bioactivity profile .

Comparative Analysis with Similar Compounds

A comparison with other benzofuran derivatives reveals that this compound possesses unique structural features that confer distinct pharmacological properties. This uniqueness may translate into varied therapeutic potentials compared to other compounds in the same class.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Methyl-2,3-dihydro-1-benzofuran-3-amine | High | Moderate |

| Other Benzofuran Derivatives | Variable | Low to Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging structural analogs like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride as a reference . Optimization involves statistical experimental design (e.g., factorial design) to minimize trial runs while evaluating variables such as temperature, solvent polarity, and catalyst loading. For example, using sodium borohydride in a methanol/water mixture under inert conditions may improve yield . Purity validation via HPLC (≥95%) is critical, as seen in similar dihydrobenzofuran derivatives .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. For example, H-NMR in DMSO- can resolve enantiomeric excess by analyzing splitting patterns in amine protons, as demonstrated in methyl-substituted analogs . Coupled with X-ray crystallography, these methods confirm absolute configuration and rule out racemization during synthesis.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, as the hydrochloride salt may cause irritation .

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store in airtight containers away from moisture and oxidizers.

- Dispose of waste via licensed hazardous waste contractors to comply with TSCA regulations .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to identify optimal catalysts or solvents . Molecular dynamics simulations can also model solubility or stability in formulation studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions, while tandem MS/MS differentiates isomers.

- IR/Raman : Validate functional groups (e.g., amine HCl salt vs. free base).

Statistical analysis (e.g., principal component analysis) can identify outliers in datasets .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) impact the compound’s bioactivity or stability?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Compare analogs like 5-methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride in enzymatic assays.

- Assess stability via accelerated degradation studies (pH, temperature) with HPLC monitoring.

- Use molecular docking to predict binding affinity changes induced by substituents .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Employ chiral stationary phases (CSPs) in preparative HPLC or supercritical fluid chromatography (SFC). For example, polysaccharide-based CSPs (Chiralpak AD-H) resolve dihydrobenzofuran amines with >99% enantiomeric purity . Membrane-based separations (e.g., enantioselective liquid membranes) offer scalable alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.